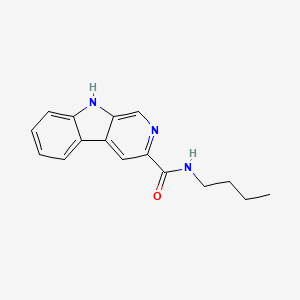

N-Butyl-9H-beta-carboline-3-carboxamide

Description

Properties

CAS No. |

78538-83-7 |

|---|---|

Molecular Formula |

C16H17N3O |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

N-butyl-9H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C16H17N3O/c1-2-3-8-17-16(20)14-9-12-11-6-4-5-7-13(11)19-15(12)10-18-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,20) |

InChI Key |

YFEBMDGSJWRKGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-9H-beta-carboline-3-carboxamide typically involves the reaction of beta-carboline-3-carboxylic acid with butylamine under specific conditions. The process can be summarized as follows:

Starting Material: Beta-carboline-3-carboxylic acid.

Reagent: Butylamine.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., dichloromethane).

Procedure: The beta-carboline-3-carboxylic acid is dissolved in the solvent, followed by the addition of DCC and DMAP. Butylamine is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-butyl-9H-beta-carboline-3-carboxamide is a beta-carboline alkaloid derivative with a variety of applications, especially in the pharmaceutical field . Research indicates its potential in treating diseases like leishmaniasis and neurological disorders, as well as its antitumor activity .

Scientific Research Applications

Antileishmanial Activity:

- N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline] has shown antileishmanial activity in vitro, suggesting it can prevent cytokinesis without affecting cell structure duplication . Leishmaniasis affects around 12 million people worldwide, and current treatments have drawbacks such as toxicity and high costs, making the development of new treatments important .

- Other beta-carboline derivatives have also demonstrated antileishmanial activity. For example, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide showed significant activity against promastigote and axenic amastigote forms of L. amazonensis .

Treatment for Neurodegenerative Diseases:

- Beta-carboline alkaloids may be developed into medicines that can slow down the effects of Alzheimer’s disease, Down's syndrome, and Parkinson's disease . These alkaloids can suppress DYRK1A protein activity, which is linked to Protein tau phosphorylation .

- Experiments have shown that beta-carboline alkaloid derivatives have better inhibition of Tau protein phosphorylation . These derivatives may be applicable for treating neurodegenerative diseases .

Antitumor Activity:

- Various β-carboline derivatives have been designed and synthesized for their antitumor activity . Many of these compounds show lower antitumor activity because of poor water solubility .

- Some compounds, like 8q , have shown significant antitumor activity against K562, PC-3, and T47D cell lines . Compound 8z also displayed antitumor activities against multiple cancer cell lines and showed a positive effect on angiogenesis .

Other Activities:

Mechanism of Action

The mechanism of action of N-Butyl-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The beta-carboline derivatives below share the core scaffold but differ in substituents, influencing their physical properties and reactivity:

Key Observations:

- Melting Points : Bulkier substituents (e.g., benzoyl in 9a ) correlate with higher melting points (202–204°C), while simpler alkyl chains (10a ) reduce melting points (177–179°C). However, 11a (206–209°C) demonstrates that aromatic amines (phenylethylamine) may enhance crystallinity independently of acyl groups .

- Polarity (Rf Values): 9a (Rf 0.40) and 10a (Rf 0.38) show minor polarity differences, likely due to the benzoyl group’s electron-withdrawing effects .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:

- 9a and 10a exhibit characteristic carboxamide C=O stretches (~1647–1623 cm⁻¹) and N–H bends (~3367–3148 cm⁻¹) . The butyl group in the target compound would show C–H stretches (~2850–2960 cm⁻¹) distinct from aromatic C–H in ZZW .

Nuclear Magnetic Resonance (NMR):

- 9a (CDCl₃): Aromatic protons resonate at δ 8.30–7.30 ppm, while the benzoyl group’s carbonyl carbon appears at δ 167.0 ppm .

- 10a (DMSO-d6): Ethyl groups show upfield shifts (δ 1.20–3.50 ppm) compared to aromatic systems .

- The butyl chain in the target compound would display δ 0.90–1.60 ppm (CH₃ and CH₂ groups) in ¹H NMR.

Mass Spectrometry:

Functional Implications

- Bioactivity : Aromatic substituents (e.g., benzoyl in 9a , fluorobenzyl in ZZW ) may enhance receptor binding via π-π interactions, while alkyl chains (butyl, ethyl) could prioritize passive diffusion .

- Metabolic Stability : Fluorine in ZZW may reduce oxidative metabolism, whereas the butyl group’s hydrophobicity might increase susceptibility to cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Butyl-9H-beta-carboline-3-carboxamide, and what key intermediates are involved?

- The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HATU) to conjugate the beta-carboline core with an n-butylamine group. A common intermediate is β-carboline-3-carboxylic acid, which is activated for amide bond formation. For example, N-(2-phenylethylamine)-9H-β-carboline-3-carboxamide was synthesized using solid-phase techniques, with IR and NMR confirming the amide bond and substituent orientation . Similar methods can be adapted by substituting phenylethylamine with n-butylamine .

Q. Which analytical techniques are critical for characterizing N-Butyl-9H-beta-carboline-3-carboxamide purity and structure?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is essential for purity assessment. Structural confirmation requires tandem techniques:

- IR spectroscopy : Identifies amide C=O stretches (~1647 cm⁻¹) and NH bends (~3367 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves aromatic protons (β-carboline core) and aliphatic signals from the n-butyl chain .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. What preliminary pharmacological assays are recommended to evaluate in vitro bioactivity?

- Begin with receptor binding assays (e.g., GABAₐ or 5-HT receptors) due to beta-carboline’s known affinity for CNS targets. Use radioligand displacement protocols (IC₅₀ determination) at concentrations ranging from 1 nM–10 μM. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) are advised to rule off-target effects .

Advanced Research Questions

Q. How can contradictory data on N-Butyl-beta-carboline’s receptor selectivity be resolved?

- Contradictions often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols across labs using:

- Positive controls (e.g., FG-7142 for GABAₐ ).

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., calcium flux for receptor activation).

- Meta-analysis : Compare results across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent DMSO >1% may inhibit receptors) .

Q. What strategies optimize the synthetic yield of N-Butyl-beta-carboline-3-carboxamide in scale-up reactions?

- Coupling reagent selection : Replace HATU with cost-effective alternatives like EDC/HOBt for large-scale reactions.

- Solvent optimization : Use DMF or dichloromethane (DCM) with 2–4 eq. of n-butylamine to drive amidation .

- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s pharmacokinetic profile?

- Conduct structure-activity relationship (SAR) studies:

- Lipophilicity : Vary the N-alkyl chain (methyl to hexyl) and measure logP (shake-flask method). Longer chains (e.g., butyl) enhance blood-brain barrier permeability but may reduce solubility .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methyl or ethyl groups at the carboxamide position often improve half-life .

Q. What advanced analytical methods resolve degradation products in stability studies?

- Forced degradation (acid/base/oxidative stress) followed by:

- LC-MS/MS : Identifies hydrolyzed products (e.g., beta-carboline-3-carboxylic acid).

- GC-MS : Detects volatile degradation byproducts (e.g., butylamine derivatives) .

- X-ray crystallography : Confirms structural integrity of the crystalline form under stress .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.